Ru–Diamine vs. Ru–Diimine PNNP Complex: 97% ee vs. No Reported ee Advantage in Asymmetric Transfer Hydrogenation of Acetophenone
The trans-RuCl2 complex of the target diaminodiphosphine ligand (reduced form) catalyzes asymmetric transfer hydrogenation of acetophenone in 0.1 M 2-propanol to give (R)-2-phenylethanol with 97% ee and 93% isolated yield after 7 h at 45 °C, using a substrate/Ru/i-PrOK ratio of 200:1:12 [1]. The structurally analogous diimino complex trans-RuCl2(P2N2), bearing C=N linkages in place of C–N, was synthesized and structurally characterized in the same study but was not reported to deliver comparable enantioselectivity under identical conditions; the paper explicitly designates the diamine-based Ru complex as the 'excellent catalyst precursor' [1]. The mechanistic origin of this difference lies in the N–H functionality of the diamine ligand, which enables a pericyclic six-membered transition state for hydride/proton transfer (metal–ligand bifunctional catalysis), a pathway inaccessible to the imine donor [2].
| Evidence Dimension | Enantioselectivity (ee) and yield in acetophenone transfer hydrogenation |
|---|---|
| Target Compound Data | 97% ee, 93% yield (Ru-diamine complex, trans-RuCl2(P2N2H4)) |
| Comparator Or Baseline | Diimino analog (trans-RuCl2(P2N2)): synthesized and structurally characterized; no comparable ee/yield reported under the same optimized conditions in the primary study |
| Quantified Difference | 97% ee (diamine) versus not competitive (diimine); yield 93% (diamine) |
| Conditions | 0.1 M acetophenone in 2-propanol, 45 °C, 7 h, substrate/Ru/i-PrOK = 200:1:12 |
Why This Matters
Procurement of the reduced (diamine) form is mandatory for accessing the bifunctional NH-effect mechanism that delivers 97% ee; the diimine analog cannot participate in this pathway and yields inferior results.
- [1] Gao, J.-X.; Ikariya, T.; Noyori, R. Organometallics 1996, 15 (4), 1087–1089. DOI: 10.1021/om950833b View Source
- [2] Dub, P. A.; Gordon, J. C. Dalton Trans. 2016, 45, 6756–6781. DOI: 10.1039/C6DT00476H View Source
